1-Bromo-2,5-dichloro-3-fluorobenzene

描述

Significance of Polyhalogenated Aromatics in Chemical Sciences

Polyhalogenated aromatic compounds, a class of organic molecules characterized by a benzene (B151609) ring substituted with multiple halogen atoms, hold a significant position in the chemical sciences. mdpi.compw.live These compounds are integral to numerous industrial and synthetic processes. Their applications are extensive, serving as key components or intermediates in the production of pesticides, flame retardants, pharmaceuticals, dyes, and other specialized industrial chemicals. researchgate.net The substitution of halogen atoms onto an aromatic ring can dramatically alter the molecule's physical and chemical properties, providing chemists with versatile building blocks for complex organic transformations. pw.live

In organic synthesis, the carbon-halogen bond in these compounds is a reactive site for various coupling and substitution reactions, enabling the construction of more intricate molecular architectures. researchgate.net For instance, they are crucial starting materials in catalytic hydro-dehalogenation, an important transformation in organic chemistry. researchgate.net The specific type and position of the halogen atoms influence the reactivity and electronic nature of the aromatic ring, making polyhalogenated aromatics a subject of continuous study for developing new synthetic methodologies and advanced materials, such as polymers. science.gov While their utility is vast, the environmental persistence and biological interactions of some polyhalogenated compounds also drive research into their behavior and potential effects. mdpi.comresearchgate.net

Overview of 1-Bromo-2,5-dichloro-3-fluorobenzene as a Distinct Halogenated Benzene Derivative

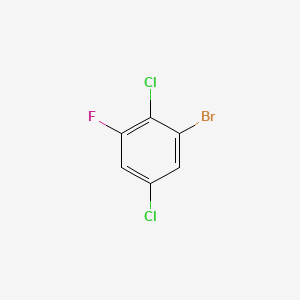

This compound is a distinct derivative within the family of halogenated benzenes. Its structure consists of a central benzene ring substituted with four halogen atoms: a bromine atom at position 1, chlorine atoms at positions 2 and 5, and a fluorine atom at position 3. vulcanchem.com This specific arrangement of different halogens—bromine, chlorine, and fluorine—each with unique electronegativity and atomic size, imparts a unique set of chemical and physical properties to the molecule. vulcanchem.com

The compound is a colorless liquid at room temperature and is primarily recognized for its role as a chemical intermediate. vulcanchem.com Its molecular structure makes it a valuable precursor in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors. The presence of multiple, distinct halogen atoms offers chemists several potential reaction pathways, such as nucleophilic aromatic substitution or metal-catalyzed coupling reactions at specific positions.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 202865-57-4 | vulcanchem.comnih.gov |

| Molecular Formula | C₆H₂BrCl₂F | nih.govscbt.com |

| Molecular Weight | 243.89 g/mol | vulcanchem.comscbt.com |

| Physical State | Colorless Liquid | vulcanchem.com |

| Boiling Point | 232°C | vulcanchem.com |

| Density | 1.823 g/cm³ | vulcanchem.com |

| IUPAC Name | This compound | nih.gov |

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is predominantly centered on its application in organic synthesis. It is established as a useful intermediate or building block for creating more complex chemical structures. This utility is highlighted in various patents, which describe processes for its synthesis and subsequent use in preparing active compounds, some of which exhibit pesticidal activity. google.com For example, it can be prepared via the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline. google.com

Preliminary studies have indicated that the compound's unique halogenated structure may have implications for medicinal chemistry and toxicology research. Its ability to participate in diverse chemical reactions, including Suzuki-Miyaura coupling and nucleophilic substitutions, makes it a versatile tool for synthetic chemists.

Future research directions are likely to expand upon its role as a precursor. Exploration into the development of novel pharmaceuticals, specialty chemicals, and advanced materials with unique properties represents a significant avenue for further investigation. As synthetic methodologies evolve, the potential for this and similar polyhalogenated aromatic compounds to serve as foundational components for innovative products in agriculture and medicine continues to grow. google.com

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2,5-dichloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-4-1-3(8)2-5(10)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYJMDVKWMVOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347160 | |

| Record name | 1-Bromo-2,5-dichloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-57-4 | |

| Record name | 1-Bromo-2,5-dichloro-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,5-dichloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Mechanistic Studies of 1 Bromo 2,5 Dichloro 3 Fluorobenzene

Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The existing substituents on the ring play a crucial role in determining the rate and regioselectivity of the substitution.

The mechanism of EAS reactions proceeds through a two-step process. The initial and rate-determining step is the attack of the electrophile (E⁺) on the π-electron system of the benzene ring. This attack disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma complex, or an arenium/benzenonium ion. In this intermediate, the electrophile is attached to one of the ring carbons via a new sigma bond, and the positive charge is delocalized across the remaining five carbon atoms of the ring.

The second step is a fast deprotonation from the carbon atom bearing the electrophile, which restores the aromaticity of the ring and yields the final substituted product. The stability of the sigma complex is a key factor influencing the reaction rate; more stable intermediates are formed faster.

All four halogen substituents (F, Cl, Br) on 1-bromo-2,5-dichloro-3-fluorobenzene influence the ring's reactivity towards electrophiles through a combination of two opposing electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the benzene ring through the sigma bond network. This effect is strongest for fluorine and decreases down the group (F > Cl > Br). This electron withdrawal reduces the nucleophilicity of the ring, making it less reactive towards electrophiles compared to unsubstituted benzene. Consequently, halogens are considered deactivating groups in EAS reactions. wipo.intlookchem.com

Resonance Effect (+R): Halogens possess lone pairs of electrons in their p-orbitals, which can be donated to the π-system of the benzene ring. This delocalization of electrons increases the electron density on the ring, particularly at the ortho and para positions relative to the halogen. This effect tends to activate the ring towards electrophilic attack and directs incoming electrophiles to these positions. The efficiency of this resonance donation is dependent on the overlap between the carbon 2p orbital and the halogen's valence p-orbital, which is most effective for fluorine (2p-2p overlap) and diminishes for chlorine (2p-3p) and bromine (2p-4p). wikipedia.orgnih.gov

In this compound, all available positions for substitution (C4 and C6) are ortho or para to at least one halogen, but the directing effects of the four halogens are complex and potentially conflicting, further complicated by steric hindrance.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| Fluorine | Strong -I | Weak +R | Deactivating | ortho, para |

| Chlorine | Strong -I | Weak +R | Deactivating | ortho, para |

| Bromine | Strong -I | Weak +R | Deactivating | ortho, para |

Nucleophilic Aromatic Substitution (NAS) Pathways

In contrast to EAS, nucleophilic aromatic substitution (NAS) involves the attack of a nucleophile on an electron-poor aromatic ring. The presence of strong electron-withdrawing groups is essential for this type of reaction to occur.

This compound is a suitable substrate for NAS reactions, where a nucleophile, such as an amine (R-NH₂) or a thiol (R-SH), can displace one of the halogen atoms. The reaction typically proceeds via the SₙAr (substitution nucleophilic aromatic) mechanism. This pathway involves two steps:

Addition: The nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

The relative lability of the halogens as leaving groups in SₙAr reactions is not solely dependent on bond strength. While the C-Br bond is weaker than the C-Cl bond, the rate-determining step is typically the initial nucleophilic attack. The position of the attack and the specific halogen that is replaced can be influenced by the combined electronic effects of all substituents and the reaction conditions. Generally, substitution is favored at positions that are ortho or para to strongly electron-withdrawing groups.

The four halogen atoms on this compound play a crucial role in activating the ring for nucleophilic attack. Their strong electron-withdrawing inductive effects make the aromatic ring electrophilic (electron-poor), thus attracting nucleophiles.

Furthermore, these groups stabilize the negatively charged Meisenheimer complex formed during the reaction. By withdrawing electron density, they help to delocalize the negative charge of the intermediate, lowering its energy and the activation energy of the reaction. This stabilization is most effective when the electron-withdrawing groups are positioned ortho and para to the site of nucleophilic attack. nih.gov The collective electron-withdrawing effect of the four halogens makes the ring highly susceptible to NAS reactions.

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates for these transformations. This compound can participate in several such reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as Buchwald-Hartwig amination.

The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the order: I > Br > OTf > Cl. Therefore, the carbon-bromine bond in this compound is the most likely site to react selectively in these cross-coupling reactions, leaving the chlorine and fluorine atoms intact.

Research has demonstrated the utility of this compound in Suzuki-Miyaura coupling, a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. mdpi.com

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂ (5 mol%) | SPhos (10 mol%) | K₂CO₃ (2 equiv) | DMF | 80°C | 65–75% |

Other potential cross-coupling reactions include:

Heck Reaction: Coupling with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to produce an arylalkyne. researchgate.netlibretexts.org

Buchwald-Hartwig Amination: A C-N bond-forming reaction with an amine, which serves as a powerful alternative to classical NAS methods for synthesizing aryl amines. wikipedia.orgorganic-chemistry.org

In all these cases, the reaction would be expected to occur selectively at the C-Br bond due to its higher reactivity towards oxidative addition with palladium(0) catalysts.

Suzuki-Miyaura Coupling for Biaryl Compound Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the creation of biaryl compounds. gre.ac.uk This palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. gre.ac.uknih.gov For this compound, the reaction proceeds selectively at the C-Br bond, leaving the more stable C-Cl and C-F bonds intact under typical conditions.

The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The efficiency of the Suzuki-Miyaura coupling makes it a powerful method for synthesizing complex molecules from halogenated precursors. nih.gov The synthesis of biaryl analogs through this method is noted for its use of low-toxicity reagents, mild reaction conditions, and compatibility with various functional groups. nih.gov

Below is a table representing typical conditions for Suzuki-Miyaura coupling with aryl bromides, which would be applicable to this compound.

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Boron Reagent | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation |

| Ligand | SPhos, XPhos | Stabilizes catalyst, improves yield |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boron reagent |

| Solvent | Toluene, Dioxane, Ethanol/Water | Solubilizes reactants |

This table presents generalized conditions for the Suzuki-Miyaura reaction; specific parameters may be optimized for the target substrate.

Buchwald-Hartwig Amination and Related Coupling Methodologies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides. libretexts.orgwikipedia.org This reaction has become a vital tool in medicinal and materials chemistry due to the prevalence of the aryl amine moiety in pharmaceuticals and organic electronic materials. wikipedia.org The development of this reaction has largely superseded harsher, traditional methods for C-N bond formation. wikipedia.org

The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to furnish the N-aryl amine product. libretexts.orgwikipedia.org The choice of ligand is crucial for the reaction's success, with various generations of phosphine ligands developed to accommodate a wide range of amine and aryl halide substrates. wikipedia.org Given its activated C-Br bond, this compound is a suitable substrate for this transformation, allowing for the introduction of primary or secondary amines at the 1-position.

Key features of the Buchwald-Hartwig amination include its broad substrate scope and functional group tolerance. libretexts.orgorganic-chemistry.org

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Amine | Aniline, Morpholine | Nucleophilic partner |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Facilitates C-N bond formation |

| Ligand | BINAP, Xantphos, XPhos | Stabilizes catalyst, promotes reductive elimination |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine or amine-catalyst adduct |

| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvent |

This table outlines typical reagents and conditions for the Buchwald-Hartwig amination.

Oxidation and Reduction Chemistry

The halogen substituents on this compound significantly influence its behavior under oxidative and reductive conditions. The electron-poor nature of the ring makes it resistant to electrophilic attack and oxidation, while the carbon-halogen bonds are susceptible to reductive cleavage.

Formation of Corresponding Quinones via Oxidation

The oxidation of highly halogenated aromatic compounds to their corresponding quinones is a challenging transformation that typically requires potent oxidizing agents or specific enzymatic systems. Polychlorinated benzenes are known to be resistant to attack by dioxygenases. nih.gov However, studies on polychlorinated biphenyls (PCBs) have shown they can be metabolized into hydroxylated and quinone intermediates. nih.gov These PCB quinones can then form semiquinone free radicals. nih.gov The number of chlorine atoms on the ring can influence the stability and persistence of these radical species. nih.gov

For this compound, direct chemical oxidation to a benzoquinone would likely involve harsh conditions. The product would be a highly substituted haloquinone. Enzymatic oxidation, potentially using mutated cytochrome P450 enzymes, has been shown to hydroxylate polychlorinated benzenes to chlorophenols, which are precursors to quinones. nih.gov

Dehalogenation Products via Reduction

Reductive dehalogenation is a characteristic reaction of polyhalogenated aromatic compounds. This process can be achieved through various methods, including catalytic hydrogenation, dissolving metal reductions, and microbial degradation. google.comnih.gov The mechanism often involves sequential one-electron reductions, first forming a radical anion and then a carbanion, which is subsequently protonated. nih.gov The reactivity of the carbon-halogen bonds towards reduction generally follows the order C-I > C-Br > C-Cl > C-F.

Therefore, in this compound, the C-Br bond is the most susceptible to reductive cleavage. Selective reduction can yield 2,5-dichloro-1-fluorobenzene. More forceful conditions can lead to the removal of the chlorine atoms as well. A variety of systems can be employed for this purpose.

| Reduction Method | Reagents/Conditions | Typical Outcome |

| Dissolving Metal | Sodium or calcium in a lower alcohol (e.g., methanol) google.com | Stepwise or complete dehalogenation |

| Catalytic Hydrogenation | H₂, Pd/C catalyst | Cleavage of C-Br and C-Cl bonds |

| Photochemical | UV light, hydrogen donor (e.g., amines) mdpi.com | Radical-mediated hydrodehalogenation |

| Microbial | Anaerobic bacteria nih.gov | Selective removal of halogen substituents |

This table summarizes common methods for the reductive dehalogenation of polyhalogenated aromatics.

Free Radical Reactions of this compound

Free radical reactions involving aryl halides are typically initiated by the homolytic cleavage of a carbon-halogen bond, which can be induced by heat or ultraviolet (UV) light. masterorganicchemistry.com The resulting aryl radical is a highly reactive intermediate that can participate in a variety of transformations.

Photo-Induced and Thermally-Induced Free Radical Substitution

The C-Br bond in this compound, being the weakest carbon-halogen bond in the molecule, is the most likely site for homolytic cleavage under photochemical or thermal initiation. youtube.com Irradiation with UV light can generate a 2,5-dichloro-3-fluorophenyl radical. organic-chemistry.org This process is the basis for photo-induced dehalogenation when a hydrogen atom donor is present. mdpi.com

Once formed, the 2,5-dichloro-3-fluorophenyl radical can engage in substitution reactions. It can abstract an atom (e.g., a hydrogen atom) from a solvent or other reagent, or it can add to an unsaturated system like an alkene or alkyne. nih.gov These reactions provide a pathway to form new C-C or C-H bonds at the site of the original bromine atom, offering a complementary strategy to transition-metal-catalyzed methods. The reaction's progression through a neutral radical intermediate means its rate is often independent of solvent polarity. masterorganicchemistry.com

Stability and Reactivity under Varying Conditions

The stability and reactivity of this compound are dictated by the interplay of its halogen substituents, which influence the electron density of the aromatic ring and provide sites for various chemical transformations. The presence of electron-withdrawing chlorine and fluorine atoms generally decreases the electron density of the benzene ring, making it susceptible to nucleophilic attack, while the bromine atom offers a prime site for metal-catalyzed cross-coupling reactions.

Thermal Stability

Reactivity with Oxidizing Agents

This compound is incompatible with strong oxidizing agents. fishersci.com Reactions with such agents can lead to degradation of the molecule, potentially through oxidation of the aromatic ring or cleavage of the carbon-halogen bonds.

Photochemical Stability

The photochemical stability of halogenated aromatic compounds can vary. While specific photolysis studies for this compound were not found, research on related polyhalogenated aromatics suggests that they can undergo degradation upon exposure to sunlight. For instance, polyhalogenated carbazoles have been shown to undergo photodegradation, with the reaction rates increasing with the number of halogen substituents. The primary degradation pathway often involves reductive dehalogenation.

Reactivity in Suzuki-Miyaura Coupling Reactions

The bromine atom in this compound makes it a suitable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. acs.orgacs.orgresearchgate.netmdpi.com This reaction is pivotal in the synthesis of various biphenyl derivatives, which are important scaffolds in pharmaceuticals and materials science. acs.orgacs.orgresearchgate.netmdpi.com The reactivity in these couplings is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing effects of the chlorine and fluorine atoms can impact the oxidative addition step in the catalytic cycle.

Below is a representative table of conditions for a Suzuki-Miyaura coupling reaction involving a similar brominated and fluorinated benzene derivative.

| Parameter | Condition |

|---|---|

| Aryl Halide | 1-Bromo-3,4-difluorobenzene |

| Boronic Acid | Arylboronic acids |

| Catalyst | Pd(PPh₃)₄ (1.5 mol %) |

| Base | K₃PO₄ |

| Solvent | Water:Dioxane (1:3 v/v) |

| Temperature | 105 °C |

| Reaction Time | 8.5 h |

Reactivity in Nucleophilic Aromatic Substitution

The electron-deficient nature of the aromatic ring in this compound, due to the presence of three electron-withdrawing halogens, makes it a candidate for nucleophilic aromatic substitution (SNA_r) reactions. In such reactions, a nucleophile replaces a leaving group on the aromatic ring. Generally, for polyhalogenated benzenes, the fluorine atom is a favorable leaving group in SNA_r reactions, a trend that might seem counterintuitive given the strength of the C-F bond. This is because the rate-determining step is typically the initial attack of the nucleophile on the ring, which is accelerated by the high electronegativity of fluorine.

A study on the related compound, 1-bromo-3-chloro-5-fluorobenzene, demonstrated a successful nucleophilic aromatic substitution with sodium methoxide, where the fluorine atom was displaced to form 1-bromo-3-chloro-5-methoxybenzene. This provides a strong indication of the potential reactivity of the fluorine atom in this compound under similar conditions.

| Parameter | Condition |

|---|---|

| Substrate | 1-Bromo-3-chloro-5-fluorobenzene |

| Nucleophile | Sodium methoxide (2 equivalents) |

| Solvent | DMF |

| Temperature | 110 °C |

| Reaction Time | 3 h |

Reactivity with Organometallic Reagents

Aryl halides are common precursors for the formation of organometallic reagents, such as Grignard reagents and organolithium compounds. The reaction of this compound with magnesium would be expected to form the corresponding Grignard reagent at the site of the bromine atom. Similarly, reaction with strong organolithium bases like n-butyllithium at low temperatures could lead to either metal-halogen exchange at the bromine position or deprotonation at one of the hydrogen positions, depending on the reaction conditions. These organometallic intermediates would be highly reactive towards a variety of electrophiles, allowing for further functionalization of the aromatic ring. In some cases, the formation of a Grignard reagent from an aryl bromide bearing a fluorine atom ortho to the bromine can lead to the formation of a benzyne intermediate via elimination of magnesium halide.

Advanced Spectroscopic and Analytical Characterization of 1 Bromo 2,5 Dichloro 3 Fluorobenzene

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of 1-bromo-2,5-dichloro-3-fluorobenzene.

Infrared (IR) Absorption Spectroscopy (FTIR, ATR-IR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy identifies the characteristic vibrational modes of the chemical bonds within this compound. The presence of aromatic C-H bonds is typically observed in the region of 3100-3000 cm⁻¹. The substitution pattern on the benzene (B151609) ring influences the precise wavenumbers of these stretching vibrations.

The most prominent and diagnostic peaks in the IR spectrum of this molecule are those corresponding to the carbon-halogen bonds. The C-F stretching vibration is expected to produce a strong absorption band in the range of 1250-1120 cm⁻¹. The C-Cl bonds typically absorb in the 850-550 cm⁻¹ region, while the C-Br stretch is found at lower wavenumbers, generally between 600 and 500 cm⁻¹. The complex interplay of these substituents on the benzene ring can lead to slight shifts and splitting of these bands.

Attenuated Total Reflectance (ATR) is a sampling technique that can be used with FTIR (ATR-IR) for the analysis of solid or liquid samples without extensive preparation. The spectrum obtained via ATR-IR is generally comparable to a traditional transmission FTIR spectrum. For this compound, spectral data has been recorded using both neat and ATR-neat techniques.

Table 1: Predicted and a-Typical Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Range (cm⁻¹) |

| Aromatic C-H Stretch | - | 3100 - 3000 |

| C-C Ring Stretch | - | 1600 - 1400 |

| C-F Stretch | ~1220 | 1250 - 1120 |

| C-Cl Stretch | ~750 | 850 - 550 |

| C-Br Stretch | ~550 | 600 - 500 |

Note: Predicted values are based on computational models and typical ranges are from general spectroscopic data for related compounds.

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

The carbon-halogen stretching vibrations are also observable in the Raman spectrum. Due to the molecule's low symmetry (Cs point group), many of its vibrational modes are expected to be both IR and Raman active. Analysis of the polarization of the Raman scattered light can aid in the assignment of the observed vibrational modes to specific symmetry species. Experimental Raman spectra for this compound have been acquired using FT-Raman spectrometers.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum of the pure compound.

The electron ionization (EI) mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion. The nominal molecular weight is approximately 244 g/mol . The most intense peak in the molecular ion cluster will depend on the specific combination of isotopes.

Fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for halogenated benzenes include the loss of a halogen atom or a hydrohalic acid molecule. For this compound, the loss of a bromine radical (m/z -79 or -81) or a chlorine radical (m/z -35 or -37) are expected fragmentation pathways. Data from the NIST Mass Spectrometry Data Center indicates prominent peaks at m/z 244, 242, and 163. nih.gov

Table 2: Predicted Major Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z (for most abundant isotopes) | Description |

| [C₆H₂⁷⁹Br³⁵Cl₂F]⁺ | 242 | Molecular Ion |

| [C₆H₂⁸¹Br³⁵Cl₂F]⁺/[C₆H₂⁷⁹Br³⁵Cl³⁷ClF]⁺ | 244 | Molecular Ion Isotope Peaks |

| [C₆H₂³⁵Cl₂F]⁺ | 163 | Loss of Bromine radical |

| [C₆H₂⁷⁹Br³⁵ClF]⁺ | 207 | Loss of Chlorine radical |

Note: The m/z values are based on the most abundant isotopes for simplicity. The actual spectrum will show a complex isotopic pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

While GC-MS is well-suited for the analysis of this compound, liquid chromatography-mass spectrometry (LC-MS) can be employed for the analysis of this compound in more complex matrices or for reaction monitoring, particularly in situations where the compound is part of a mixture containing non-volatile components. The choice of ionization source (e.g., electrospray ionization or atmospheric pressure chemical ionization) would depend on the specific analytical requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Due to the substitution pattern, the ¹H NMR spectrum is expected to show two signals in the aromatic region, likely between δ 7.0 and 7.8 ppm. These signals would appear as multiplets due to coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts of these carbons are significantly influenced by the attached halogens. Carbons bonded to the electronegative fluorine and chlorine atoms will be deshielded and appear at higher chemical shifts (further downfield). The carbon attached to the fluorine atom is predicted to be in the range of δ 145–160 ppm, while the carbons bonded to chlorine will also be downfield. The carbon bonded to bromine is expected to be in the range of δ 115–125 ppm.

The ¹⁹F NMR spectrum is particularly diagnostic for fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, a single signal is expected for the fluorine atom. Its chemical shift, predicted to be around -110 ppm (relative to CFCl₃), is influenced by the ortho, meta, and para substituents. Coupling to the aromatic protons would result in this signal appearing as a multiplet. wikipedia.orgalfa-chemistry.com

Table 3: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity |

| ¹H | 7.0 – 7.8 ppm | Multiplet |

| ¹³C (C-F) | 145 – 160 ppm | Singlet |

| ¹³C (C-Cl) | Downfield | Singlet |

| ¹³C (C-Br) | 115 – 125 ppm | Singlet |

| ¹³C (C-H) | Aromatic Region | Singlet |

| ¹⁹F | ~ -110 ppm | Multiplet |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed map of the molecule's atomic connectivity and chemical environment.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between δ 7.0–7.8 ppm. The exact chemical shifts and coupling patterns of the two aromatic protons are influenced by the surrounding halogen atoms (bromine, chlorine, and fluorine), which cause deshielding effects and characteristic splitting patterns.

¹³C NMR: The carbon NMR spectrum provides information on each carbon atom in the benzene ring. Carbons directly bonded to halogens will exhibit distinct chemical shifts. For instance, the carbon attached to the bromine atom is anticipated to resonate in the range of δ 115–125 ppm, while the carbon bonded to the fluorine atom is expected to appear further downfield, between δ 145–160 ppm, due to the high electronegativity of fluorine.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, a singlet is expected around δ -110 ppm, confirming the presence and chemical environment of the single fluorine atom on the aromatic ring. sigmaaldrich.com

A comprehensive analysis of these NMR spectra, including chemical shifts (δ), coupling constants (J), and signal integrations, allows for the unequivocal confirmation of the compound's structure.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Structural Insights |

| ¹H | 7.0 - 7.8 | Presence and electronic environment of aromatic protons. |

| ¹³C | 115 - 125 (C-Br), 145 - 160 (C-F) | Position of halogen substituents on the benzene ring. |

| ¹⁹F | ~ -110 | Confirmation of the fluorine atom's presence and environment. |

Advanced Chromatographic Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. These methods offer high resolution and sensitivity for separating the target compound from impurities and starting materials.

While specific HPLC and UPLC methods for this compound are not extensively detailed in publicly available literature, general approaches for halogenated benzenes typically involve reverse-phase chromatography. A C18 stationary phase is commonly used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and water. The composition of the mobile phase can be optimized to achieve the desired separation. Detection is often performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

For purity assessment, a validated HPLC or UPLC method can provide a precise quantification of the main peak corresponding to this compound and any impurity peaks. Commercial suppliers of this compound often specify a purity of ≥96.0%, which is typically determined by gas chromatography (GC), a related chromatographic technique. The refractive index of the compound is also a useful physical property for its characterization, with a reported value of approximately 1.5757.

During chemical synthesis, HPLC and UPLC can be invaluable for reaction monitoring. By analyzing small aliquots of the reaction mixture over time, the consumption of starting materials and the formation of the product can be tracked, allowing for the optimization of reaction conditions and determination of the reaction endpoint.

Thermal Analysis for Stability Assessment

Thermogravimetric Analysis (TGA) under Inert and Oxidative Atmospheres

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of this compound. This analysis involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere, typically inert (e.g., nitrogen) or oxidative (e.g., air or oxygen).

Under an inert atmosphere, TGA can determine the decomposition temperature of the compound. For this compound, the onset of decomposition is expected to be above 200°C. sigmaaldrich.com The TGA thermogram would show a stable baseline up to this temperature, followed by a significant weight loss as the molecule breaks down.

Conducting TGA under an oxidative atmosphere provides insights into the compound's stability in the presence of air or oxygen. The decomposition in an oxidative environment may occur at a lower temperature compared to an inert atmosphere, and the decomposition profile can be different due to oxidation reactions. Comparing the TGA curves from both inert and oxidative atmospheres can provide a comprehensive understanding of the thermal stability and degradation pathways of this compound.

| Analysis Type | Atmosphere | Expected Onset of Decomposition | Information Gained |

| TGA | Inert (e.g., Nitrogen) | > 200°C | Inherent thermal stability and decomposition temperature. |

| TGA | Oxidative (e.g., Air/Oxygen) | Potentially < 200°C | Stability in the presence of oxidants and susceptibility to oxidative degradation. |

Environmental Fate and Degradation Studies of 1 Bromo 2,5 Dichloro 3 Fluorobenzene

Environmental Distribution and Accumulation Patterns of Halogenated Aromatics

Halogenated aromatic compounds, a class to which 1-Bromo-2,5-dichloro-3-fluorobenzene belongs, are recognized for their widespread presence in various environmental compartments. researchgate.netnih.gov Due to their chemical stability and hydrophobic nature, these compounds tend to resist degradation and accumulate in organic-rich matrices such as soil, sediments, and biota. researchgate.netnih.govresearchgate.net Their distribution is influenced by factors like industrial discharge, atmospheric deposition, and surface runoff. researchgate.net

The persistence of these compounds in the environment can lead to their entry into the food chain, with dietary intake, particularly of contaminated fish, meat, and dairy products, being a primary route of human exposure. nih.govresearchgate.net The lipophilic ("fat-loving") character of many halogenated aromatics facilitates their bioaccumulation in the adipose tissues of organisms, including humans. nih.govresearchgate.netiloencyclopaedia.org This accumulation can result in long-term exposure and potential health implications. researchgate.netnih.gov

Key Factors Influencing Environmental Distribution:

| Factor | Description |

| Physicochemical Properties | Properties such as water solubility, vapor pressure, and lipophilicity determine whether a compound will be found predominantly in water, air, or soil and biota. nih.gov |

| Industrial Sources | Manufacturing processes, use in products like pesticides and flame retardants, and waste disposal are significant sources of environmental release. researchgate.netnih.gov |

| Environmental Transport | Atmospheric transport can lead to the widespread distribution of these compounds, even to remote areas far from their original sources. researchgate.net |

| Biotransformation | Microbial degradation can alter the structure and fate of these compounds in the environment, although many are recalcitrant. nih.govnih.gov |

Advanced Degradation Methodologies

The stable nature of halogenated aromatic compounds necessitates the development of effective degradation techniques. Research has focused on methods that can break the strong carbon-halogen bonds characteristic of these molecules.

Catalytic hydrodehalogenation is a promising method for the detoxification of halogenated aromatic compounds. This process involves the removal of a halogen atom and its replacement with a hydrogen atom, typically in the presence of a metal catalyst and a hydrogen source. One such system utilizes a rhodium catalyst supported on alumina (Rh/Al₂O₃) with hydrogen gas (H₂). This method offers the advantage of operating under mild conditions, making it an environmentally friendlier approach to remediation.

The efficiency of this process is influenced by the specific halogen present in the molecule. The general order of reactivity for dehalogenation is I > Br > Cl > F, reflecting the decreasing strength of the carbon-halogen bond.

The presence of fluorine atoms in a polyhalogenated aromatic compound can significantly impact its degradation. The carbon-fluorine bond is the strongest of the carbon-halogen bonds, making it the most difficult to break. nih.gov This inherent stability means that defluorination often occurs at a much slower rate than the removal of other halogens. nih.govacs.org

The position of the fluorine substituent on the aromatic ring also influences the regioselectivity of degradation reactions, meaning it directs which other halogen atoms are preferentially removed. The electronic effects of the fluorine atom can alter the reactivity of adjacent carbon-halogen bonds, leading to specific patterns of dehalogenation. Computational studies are often employed to understand and predict the regioselectivity of these reactions. researchgate.net

Relative Carbon-Halogen Bond Strengths:

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-F | ~116 |

| C-Cl | ~81 |

| C-Br | ~68 |

| C-I | ~51 |

Note: These are approximate values and can vary depending on the specific molecular structure.

Photobiodegradation Mechanisms and Microbial Transformations

In the natural environment, the degradation of halogenated aromatic compounds can be influenced by a combination of light (photo-degradation) and microbial activity (biodegradation). amanote.comresearchgate.net

Photodegradation involves the absorption of light energy by the molecule, which can lead to the cleavage of carbon-halogen bonds. This process can be a significant pathway for the initial breakdown of these compounds in sunlit surface waters. ornl.gov

Microbial transformation relies on the enzymatic machinery of microorganisms to break down these complex molecules. nih.govnih.gov Some bacteria have evolved specific enzymes, known as dehalogenases, that can catalyze the removal of halogen atoms. mdpi.com The degradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. researchgate.net However, the highly halogenated nature of many of these compounds can make them resistant to microbial attack. researchgate.net

Environmental Monitoring and Analytical Detection in Complex Matrices

To understand the extent of environmental contamination by polyhalogenated compounds, sensitive and specific analytical methods are required. The detection of these compounds in complex environmental samples, such as soil, water, and biological tissues, presents a significant challenge due to the low concentrations at which they often occur and the presence of interfering substances. mdpi.com

The standard approach for analyzing these compounds involves several steps:

Sample Collection and Preparation: This may involve extracting the target compounds from the sample matrix using solvents. cdc.gov

Cleanup: Chromatographic techniques are often used to remove interfering substances from the extract. cdc.gov

Analysis: Gas chromatography (GC) coupled with a sensitive detector, such as an electron capture detector (ECD) or a mass spectrometer (MS), is commonly used for the separation and quantification of individual compounds. cdc.govnih.gov

Common Analytical Techniques:

| Technique | Description |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique that separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Used for the separation of less volatile compounds, often coupled with UV or mass spectrometry detectors. mdpi.comnih.gov |

| Solid-Phase Extraction (SPE) | A sample preparation technique used to concentrate and purify analytes from a sample matrix. cdc.gov |

Risk Assessment Frameworks for Polyhalogenated Compounds

Given the persistence, bioaccumulative potential, and potential toxicity of many polyhalogenated compounds, robust risk assessment frameworks are essential for protecting human and environmental health. nih.gov Risk assessment is a multi-step process that involves:

Hazard Identification: Determining whether a compound can cause adverse health effects.

Dose-Response Assessment: Evaluating the relationship between the dose of the compound and the incidence of adverse effects.

Exposure Assessment: Estimating the extent of human and environmental exposure to the compound. nih.gov

Risk Characterization: Combining the information from the previous steps to estimate the probability of adverse effects occurring in a population.

For many polycyclic aromatic hydrocarbons (PAHs), a "toxic equivalency factor" (TEF) approach is used to assess the risk of complex mixtures. nih.gov This approach relates the toxicity of different compounds to that of a well-studied reference compound, such as benzo[a]pyrene. nih.govepa.gov However, the applicability of this approach to all polyhalogenated compounds is an area of ongoing research. sciengine.com Regulatory agencies worldwide have established guidelines and regulations to manage the risks associated with these persistent organic pollutants. nih.gov

常见问题

Q. What are the optimal synthetic pathways and conditions for preparing 1-Bromo-2,5-dichloro-3-fluorobenzene?

Methodological Answer:

- Step 1: Substrate Selection

Start with a benzene derivative pre-functionalized with halogens (e.g., 2,5-dichloro-3-fluorobenzene). Ensure steric and electronic compatibility for bromination. - Step 2: Bromination Strategy

Use electrophilic brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). For regioselective bromination, optimize reaction temperature (80–100°C) and solvent polarity (e.g., dichloromethane or CCl₄) . - Step 3: Reaction Monitoring

Track progress via TLC or GC-MS. Terminate the reaction when intermediate peaks diminish (typically 6–12 hours). - Step 4: Purification

Perform vacuum distillation (boiling point: 232.3±35.0 °C) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

Methodological Answer:

Q. Common Pitfalls :

- Overlapping signals in aromatic regions. Use 2D NMR (COSY, HSQC) to resolve ambiguities.

- Isotopic patterns (Br has ²⁷Br and ⁸¹Br) may complicate MS interpretation; use high-resolution MS (HRMS) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved when using SHELX programs for structure refinement?

Methodological Answer:

- Step 1: Data Collection

Obtain high-resolution X-ray diffraction data (resolution < 1.0 Å). Ensure crystal quality to minimize mosaicity. - Step 2: Initial Refinement (SHELXL)

Use isotropic thermal parameters for non-hydrogen atoms. Apply restraints for disordered regions (e.g., halogens). - Step 3: Addressing Discrepancies

- Validation Tools :

Check CIF files with PLATON or IUCr checkCIF for symmetry errors or missed twinning .

Q. Example Table: Crystallographic Parameters

| Parameter | Value (Experimental) | DFT Calculation |

|---|---|---|

| C-Br Bond Length | 1.89 Å | 1.91 Å |

| Cl-C-Cl Angle | 119.5° | 120.2° |

Q. How to analyze conflicting regioselectivity outcomes in further functionalization (e.g., Suzuki coupling) of this compound?

Methodological Answer:

- Step 1: Mechanistic Analysis

Identify competing pathways: Electronic effects (F as electron-withdrawing group directs meta/para) vs. steric hindrance (Br and Cl block ortho positions). - Step 2: Computational Modeling

Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate Fukui indices or electrostatic potential maps for reactive sites . - Step 3: Experimental Validation

Perform reactions under controlled conditions (e.g., Pd(PPh₃)₄ catalyst, varying temperatures). Analyze products via HPLC or GC-MS.

Q. Case Study :

Q. What methodologies are recommended for resolving contradictions in thermal stability data under varying oxidative conditions?

Methodological Answer:

- Step 1: Thermogravimetric Analysis (TGA)

Conduct under N₂ vs. O₂ atmospheres (heating rate: 10°C/min). Monitor decomposition onset (expected >200°C under inert conditions) . - Step 2: Oxidative Stability Testing

Expose samples to controlled O₂ levels (e.g., 5–20% in N₂). Use FTIR to detect degradation products (e.g., Br₂, HCl). - Step 3: Kinetic Analysis

Apply Arrhenius equation to model decomposition rates. Compare with computational predictions (e.g., ReaxFF MD simulations).

Key Finding :

Oxidative degradation accelerates above 150°C, producing Br₂ and Cl₂ gases. Store at <25°C in inert environments .

Q. How to design experiments to study the compound’s reactivity in cross-coupling reactions while minimizing dehalogenation side reactions?

Methodological Answer:

- Step 1: Catalyst Screening

Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands (e.g., SPhos, XPhos) to stabilize intermediates and reduce β-hydride elimination. - Step 2: Solvent Optimization

Use polar aprotic solvents (DMF, DMSO) to stabilize transition states. Avoid protic solvents (e.g., H₂O) that promote hydrolysis . - Step 3: Reaction Monitoring

Employ in-situ Raman spectroscopy to detect intermediates (e.g., Pd-Br complexes). Quench reactions at 50% conversion to isolate primary products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。